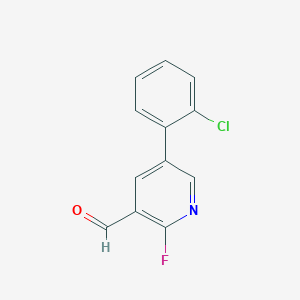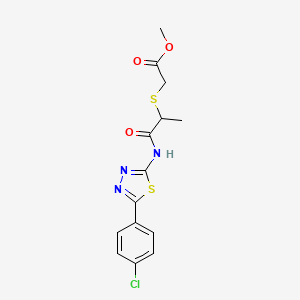
Acétate de méthyle 2-((1-((5-(4-chlorophényl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((1-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a useful research compound. Its molecular formula is C14H14ClN3O3S2 and its molecular weight is 371.85. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((1-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((1-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antileishmanienne
Ce composé pourrait potentiellement être utilisé dans le traitement de la leishmaniose. Des composés portant un pyrazole, dont la structure est similaire à celle du composé en question, se sont avérés posséder des activités antileishmaniennes puissantes . En particulier, le composé 13, un dérivé de pyrazole couplé à l'hydrazine, a présenté une activité antipromastigote supérieure .
Activité antipaludique
Le composé pourrait également être utilisé dans le traitement du paludisme. La même étude qui a révélé une activité antileishmanienne a également constaté que les composés cibles 14 et 15 ont provoqué de meilleurs effets d'inhibition contre Plasmodium berghei , un parasite qui provoque le paludisme chez certaines espèces de souris.
Activité antibactérienne
Les 2-aminothiazoles, une classe de composés médicinaux organiques utilisés comme matière première pour la synthèse d'une large gamme d'analogues hétérocycliques, se sont avérés jouer des rôles thérapeutiques prometteurs en tant qu'agents antibactériens . Étant donné la similitude structurelle, il est possible que « Acétate de méthyle 2-((1-((5-(4-chlorophényl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio) » puisse également avoir des propriétés antibactériennes.
Activité antifongique
En plus de leurs propriétés antibactériennes, les 2-aminothiazoles se sont également avérés posséder des propriétés antifongiques . Cela suggère que « Acétate de méthyle 2-((1-((5-(4-chlorophényl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio) » pourrait potentiellement être utilisé dans le traitement des infections fongiques.
Activité anti-VIH
Les 2-aminothiazoles se sont avérés posséder des propriétés anti-VIH . Étant donné la similitude structurelle, il est possible que « Acétate de méthyle 2-((1-((5-(4-chlorophényl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio) » puisse également avoir des propriétés anti-VIH.
Activité antioxydante
Les 2-aminothiazoles se sont avérés posséder des propriétés antioxydantes . Cela suggère que « Acétate de méthyle 2-((1-((5-(4-chlorophényl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio) » pourrait potentiellement être utilisé comme antioxydant.
Propriétés
IUPAC Name |
methyl 2-[1-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c1-8(22-7-11(19)21-2)12(20)16-14-18-17-13(23-14)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTZDJBCIANAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
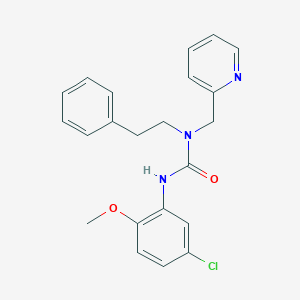
![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2483552.png)
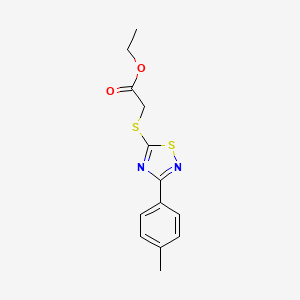
![2-{(E)-[(3-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2483554.png)

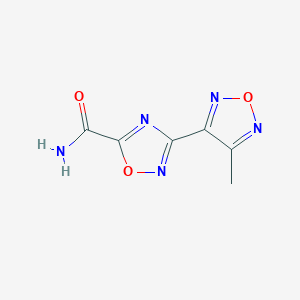
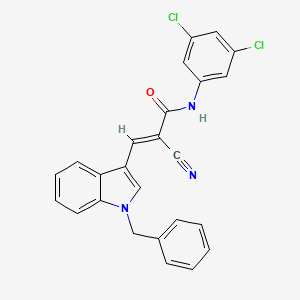
methanone](/img/structure/B2483563.png)
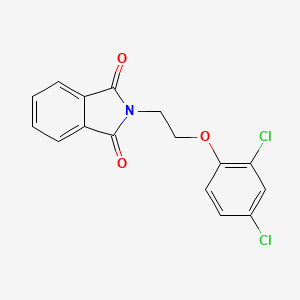
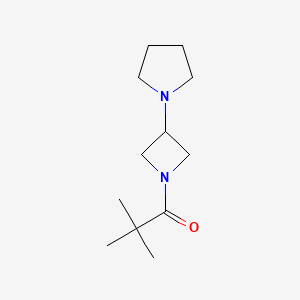
![4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B2483568.png)
![N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2483570.png)
